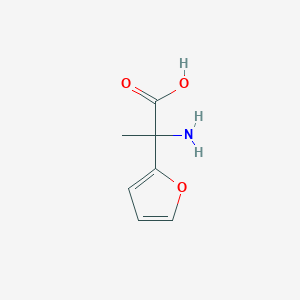

2-(2-Furyl)alanine

Description

Context of Non-Canonical Amino Acids in Chemical Biology

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 22 proteinogenic amino acids encoded by the standard genetic code. mdpi.comwikipedia.org These unique building blocks have garnered significant interest in chemical biology as they allow for the introduction of novel chemical functionalities into peptides and proteins. This expands the functional repertoire of these biomolecules beyond what is possible with the canonical set. nih.gov

The incorporation of ncAAs can confer a range of desirable properties, including enhanced biological stability, increased activity, and the introduction of spectroscopic probes or reactive handles for bioconjugation. mdpi.comacs.org There are over 500 known ncAAs found in nature, and a vast number can be synthesized chemically. mdpi.comwikipedia.org Methods like genetic code expansion (GCE) and solid-phase peptide synthesis (SPPS) have enabled the site-specific insertion of these modified amino acids into protein structures, opening up new avenues for research and therapeutic development. nih.govoup.com

Significance of Furan-Containing Amino Acids in Bioorganic Chemistry

Within the diverse family of ncAAs, those containing a furan (B31954) moiety have proven to be particularly valuable in bioorganic chemistry. ugent.be The furan ring is an electron-rich diene that can participate in various chemical reactions, most notably Diels-Alder reactions. iris-biotech.de This reactivity allows for specific chemical modifications and ligations. iris-biotech.de

Furthermore, the furan group can be photoactivated, leading to the generation of singlet oxygen, which can mediate labeling and crosslinking reactions in physiological aqueous solutions. iris-biotech.de This property is especially useful for studying protein-protein and protein-nucleic acid interactions. The ability to incorporate furan-containing amino acids like 2-(2-Furyl)alanine into peptides and proteins provides a powerful tool for creating novel biomaterials and therapeutic agents. ugent.beresearchgate.net The synthesis of various furan derivatives has been a focus in medicinal chemistry due to their potential therapeutic efficacy. researchgate.net

Overview of this compound in Advanced Academic Research

This compound, a non-canonical amino acid, has gained prominence in advanced academic research due to its unique set of properties that make it a versatile tool for a variety of applications. iris-biotech.de It is utilized in the site-specific chemical modification of proteins, furan-mediated nucleic acid crosslinking, and solid-phase peptide labeling. iris-biotech.de

One of the key applications of this compound is in the construction of fluorescent probes and antibody-drug conjugates for both diagnostic and therapeutic purposes. iris-biotech.de Its ability to act as an electron-rich diene in Diels-Alder reactions makes it a valuable component for chemical ligation. iris-biotech.de Moreover, its photoactivation properties enable furan-based labeling under physiological conditions, making it a powerful tool for modifying peptides, proteins, and antibodies efficiently and rapidly. iris-biotech.de The commercially available Fmoc-protected form of this compound facilitates its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. ugent.be

Research has also explored the synthesis of this compound and its isomers, highlighting its importance as a building block. cdnsciencepub.com For instance, α-(2-Furyl)alanine has been prepared from 2-furyl methyl ketone. cdnsciencepub.com The stability of the furyl group in peptides during synthesis and deprotection has also been a subject of study to optimize reaction conditions and minimize by-product formation. nih.gov The unique structural and reactive characteristics of this compound continue to drive its use in the development of novel bioactive compounds and advanced biomaterials. chemimpex.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | 2644-43-1 | C7H9NO3 | 155.15 | Building block for peptide synthesis |

| Fmoc-L-2-Furylalanine | 159611-02-6 | C22H19NO5 | 377.39 | Peptide synthesis, drug development |

| Fmoc-D-2-Furylalanine | 220497-85-8 | C22H19NO5 | 377.39 | Peptide synthesis |

| DL-3-(2-Furyl)alanine | 4066-39-1 | C7H9NO3 | 155.15 | Building block in peptide/protein synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAWEVSZYLWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Biology and Bioconjugation Applications of 2 2 Furyl Alanine

Site-Specific Bioconjugation Strategies

The ability to introduce specific modifications into proteins, nucleic acids, and peptides is crucial for understanding their biological functions and for developing new therapeutic and diagnostic agents. 2-(2-Furyl)alanine offers a powerful platform for achieving such site-specific modifications. iris-biotech.de

Protein Modification Methodologies

The incorporation of this compound into proteins allows for their site-specific modification. iris-biotech.dersc.org This is often achieved through the genetic incorporation of the unnatural amino acid in response to a stop codon, a technique that has been successfully demonstrated in both prokaryotic and eukaryotic systems. rsc.orgnih.gov Once incorporated, the furan (B31954) ring can be oxidized to a reactive species, which can then be targeted by various nucleophiles to form stable conjugates. tcichemicals.comiris-biotech.de This strategy has been used to label proteins with fluorescent probes and other tags, facilitating their study and manipulation. iris-biotech.deiris-biotech.de

A key advantage of using this compound is that the furan moiety is relatively small and can often be incorporated without significantly perturbing the protein's structure or function. google.com The subsequent activation and modification can be performed under physiological conditions, minimizing damage to the protein. iris-biotech.de

Furan-Mediated Nucleic Acid Crosslinking

Furan-containing oligonucleotides have proven to be effective tools for crosslinking with DNA and RNA strands. tcichemicals.comrsc.org The furan moiety, when oxidized, generates a reactive intermediate that can form a covalent bond with nucleobases on the complementary strand, particularly with adenine (B156593) and cytosine. tcichemicals.comresearchgate.netnih.gov This crosslinking can be initiated by chemical reagents like N-bromosuccinimide (NBS) or through photo-oxidation using a photosensitizer and visible light. tcichemicals.comiris-biotech.de

This method allows for the site-selective creation of interstrand crosslinks, which are valuable for studying nucleic acid structure, function, and repair mechanisms. tcichemicals.comnih.gov The ability to trigger the crosslinking with light provides spatiotemporal control over the reaction. tcichemicals.com Furthermore, furan-modified peptide nucleic acids (PNAs) have been developed for targeted crosslinking to DNA and RNA. rsc.orgugent.be

Solid-Phase Based Peptide Labeling Applications

The incorporation of this compound into peptides during solid-phase peptide synthesis (SPPS) provides a convenient handle for subsequent labeling. tcichemicals.comugent.be The commercially available Fmoc-protected this compound can be used in standard SPPS protocols. google.comugent.be After synthesis, the furan group on the resin-bound peptide can be selectively oxidized to generate a reactive aldehyde. tcichemicals.comrsc.org This aldehyde can then undergo various reactions, such as reductive amination, to attach labels like fluorophores. tcichemicals.com This approach offers a straightforward method for producing site-specifically labeled peptides. rsc.org

Furan Oxidation-Mediated Reactions

The core of this compound's utility in bioconjugation lies in the controlled oxidation of its furan ring. tcichemicals.com This oxidation transforms the relatively inert furan into a highly reactive species, enabling a variety of subsequent chemical transformations. tcichemicals.comnih.gov

Singlet Oxygen (1O2) Initiated Labeling in Aqueous Solutions

A particularly elegant method for activating the furan moiety involves the use of singlet oxygen (¹O₂). nih.gov Singlet oxygen can be generated in situ by irradiating a photosensitizer with visible light. tcichemicals.comiris-biotech.de In aqueous solutions, singlet oxygen reacts with the furan ring of this compound incorporated into a peptide or protein, leading to its oxidation. nih.govmdpi.com

The resulting oxidized furan is highly reactive and can be intercepted by various nucleophiles, such as those containing hydrazine (B178648) or hydrazide groups, to form stable conjugates. tcichemicals.comnih.gov This method is highly chemoselective and can be performed under physiological conditions, making it suitable for labeling biomolecules in complex biological mixtures. iris-biotech.detcichemicals.com The reaction is compatible with a wide range of sensitive amino acid residues and has been successfully used to create fluorescently labeled peptides. nih.govresearchgate.net

Diels-Alder Cycloadditions with Dienophiles

The furan ring of this compound can also participate in Diels-Alder reactions, a powerful class of cycloaddition reactions. iris-biotech.deresearchgate.net In this context, the furan acts as a diene and can react with a suitable dienophile, such as a maleimide, to form a stable cycloadduct. iris-biotech.deiris-biotech.de This reaction provides an alternative, orthogonal strategy for labeling and bioconjugation. tcichemicals.com

The Diels-Alder reaction is known for its high efficiency and selectivity, and it can be carried out under mild conditions. researchgate.netnih.gov This approach has been utilized for the biorthogonal labeling of peptides and for the preparation of antibody-drug conjugates (ADCs). iris-biotech.deiris-biotech.de The ability to perform both oxidation-mediated and Diels-Alder reactions on the furan moiety enhances the versatility of this compound as a tool in chemical biology.

Research Findings Summary

| Application | Methodology | Key Features |

| Protein Modification | Genetic incorporation followed by oxidation and nucleophilic attack. tcichemicals.comnih.goviris-biotech.de | Site-specific, mild conditions, minimal perturbation. iris-biotech.degoogle.com |

| Nucleic Acid Crosslinking | Oxidation of furan-containing oligonucleotides. tcichemicals.comrsc.org | Site-selective, light-inducible control, applicable to DNA, RNA, and PNA. tcichemicals.comrsc.orgnih.gov |

| Peptide Labeling | SPPS incorporation, on-resin oxidation, and subsequent reaction. tcichemicals.comugent.bersc.org | Straightforward, site-specific labeling with various molecules. tcichemicals.comrsc.org |

| Singlet Oxygen Labeling | Photo-induced generation of ¹O₂ to oxidize the furan ring. nih.govmdpi.com | Chemoselective, physiological conditions, suitable for complex mixtures. iris-biotech.detcichemicals.comnih.gov |

| Diels-Alder Reactions | Furan acts as a diene with a dienophile (e.g., maleimide). iris-biotech.deiris-biotech.de | High efficiency, selectivity, orthogonal to other chemistries. tcichemicals.comresearchgate.net |

Mechanism of Furan Moiety Activation (e.g., Keto-enal Formation)

The core of this compound's utility lies in the ability to activate its otherwise stable furan ring into a reactive electrophile. tcichemicals.comtcichemicals.com This activation is typically achieved through oxidation, which transforms the furan into a highly reactive keto-enal moiety. nih.govugent.be This process essentially "unmasks" a caged electrophile, making it available for reaction with nearby nucleophiles. tcichemicals.comtcichemicals.com

The oxidation of the furan can be triggered in several ways:

Singlet Oxygen: Irradiation with visible light in the presence of a photosensitizer, such as Rose Bengal or Rhodamine B, generates singlet oxygen (¹O₂). iris-biotech.deresearchgate.net The furan acts as a diene in a [4+2] cycloaddition with the singlet oxygen, forming a 2,5-endoperoxide intermediate. google.com In an aqueous environment, this intermediate can proceed to form a hydroxy-hydroperoxy species, which then rearranges to the reactive keto-enal. google.com This light-triggered activation allows for temporal and spatial control over the reaction. nih.gov

N-Bromosuccinimide (NBS): Chemical oxidation using reagents like NBS can also effectively convert the furan to the keto-enal form in vitro. ugent.beresearchgate.net

Reactive Oxygen Species (ROS): In a cellular context, endogenously produced ROS can trigger the furan oxidation. ugent.beresearchgate.net This has been demonstrated in live cells, where furan-modified peptide ligands were activated, presumably by ROS generated by enzymes like NADPH oxidase, leading to covalent cross-linking with their target receptors. researchgate.net

Once formed, the keto-enal is a potent electrophile susceptible to nucleophilic attack. Proximal nucleophilic side chains of amino acids such as lysine (B10760008), cysteine, and tyrosine can react with the activated furan, resulting in the formation of a stable covalent bond. ugent.beulisboa.ptfrontiersin.org This reactivity forms the basis for site-specific peptide and protein labeling, as well as cross-linking studies. researchgate.netrsc.org The reaction with lysine typically results in a 4-ketoamide structure. researchgate.net

| Activation Method | Trigger | Key Intermediate | Reactive Species | Source |

| Photosensitization | Visible Light + Photosensitizer | 2,5-endoperoxide | Keto-enal | iris-biotech.deresearchgate.netgoogle.com |

| Chemical Oxidation | N-Bromosuccinimide (NBS) | Oxidized furan | Keto-enal | ugent.beresearchgate.net |

| Cellular Activation | Endogenous ROS | Oxidized furan | Keto-enal | ugent.beresearchgate.net |

Fluorescent Probe Development and Advanced Labeling

The ability to site-selectively introduce this compound into peptides and proteins and subsequently activate its furan moiety has been harnessed for the development of fluorescent probes and advanced labeling strategies. This approach allows for the precise attachment of fluorophores to specific locations within a biomolecule.

Construction of Fluorescent Peptides via Site-Selective Labeling

A powerful application of furan chemistry is the construction of fluorescently labeled peptides. tcichemicals.com This methodology leverages the selective oxidation of the furan ring to a reactive aldehyde, which can then be conjugated to a fluorescent probe. tcichemicals.comrsc.org

The general strategy involves:

Incorporation: The unnatural amino acid, typically as Fmoc-L-2-furylalanine, is incorporated into a peptide sequence at a specific site using standard solid-phase peptide synthesis (SPPS). ugent.bersc.org

Activation: The furan-containing peptide is then activated. In solution, this is often achieved via photooxidation using singlet oxygen, which is compatible with sensitive amino acid residues. researchgate.netrsc.org This activation converts the furan into a reactive species. tcichemicals.com

Ligation: The activated peptide is then reacted with a nucleophilic fluorescent dye. Hydrazide- or hydroxylamine-functionalized fluorophores are commonly used, as they efficiently react with the activated furan moiety through a cascade reaction to form a stable conjugate. tcichemicals.comtcichemicals.comgoogle.com A wide range of fluorophores, such as Alexa dyes, have been successfully incorporated using this method, demonstrating its broad applicability for biological studies. rsc.org

This technique offers a chemoselective ligation strategy that can be performed on completely deprotected peptides in physiological aqueous solutions, providing a robust tool for creating peptide-based fluorescent probes. tcichemicals.comtcichemicals.comresearchgate.net

| Peptide/Protein | Labeling Position | Fluorophore/Tag | Key Finding | Source |

| Thymosin β4 model peptide | Internal | Hydrazide-bearing fluorophores (e.g., Alexa dye) | Efficient construction of site-selectively labeled fluorescent peptides in aqueous solution. | rsc.org |

| Kisspeptin-10 | N-terminal tyrosine or Trp3 replaced | Biotin (B1667282) | Furan-modified peptides could be used for crosslinking on living cells. | rsc.org |

| General Peptides | Solid-phase bound | Unspecified fluorophore | Furan oxidation on solid support followed by reductive amination allows for peptide labeling. | tcichemicals.com |

Modulation of Fluorescent Protein Spectral Properties

Beyond labeling with external dyes, this compound can be directly incorporated into the structure of fluorescent proteins (FPs) to modulate their intrinsic spectral properties. By replacing key amino acids within the chromophore environment, this unnatural amino acid can create novel FP variants with altered characteristics.

In one study, this compound (Fury-Ala) was site-specifically incorporated into blue fluorescent protein (BFP) by substituting the histidine at position 66 (His66), a critical residue for the chromophore's function. nih.govnih.govacs.org This was achieved using an evolved pyrrolysyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon. nih.govnih.govacs.org

The substitution of His66 with this compound in BFP resulted in a mutant protein with distinct spectral properties. nih.govnih.gov Specifically, the BFP variant containing Fury-Ala exhibited a decreased quantum yield compared to the wild type. researchgate.net This change is thought to be related to alterations in the chromophore's local environment, potentially affecting its conformational state (e.g., the cis-trans isomerism of the chromophore). researchgate.net This approach demonstrates the potential to fine-tune the photophysical properties of FPs by introducing non-canonical amino acids, thereby expanding the toolkit for biological imaging. nih.govacs.org

| Fluorescent Protein | Substitution Site | Unnatural Amino Acid | Observed Spectral Change | Source |

| Blue Fluorescent Protein (BFP) | His66 | This compound (Fury-Ala) | Decreased quantum yield | nih.govresearchgate.net |

| Green Fluorescent Protein (GFP) mutant | Amber codon position | This compound (Fury-Ala) | Successful incorporation confirmed by ESI-MS, yielding 3.0 mg/L of protein. | nih.govacs.org |

Integration of 2 2 Furyl Alanine into Peptide and Protein Structures

Solid Phase Peptide Synthesis (SPPS) of Furan-Modified Peptides

Solid Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The incorporation of 2-(2-furyl)alanine into peptides via SPPS is well-established, utilizing a protected form of the amino acid compatible with standard synthesis protocols.

The commercially available Nα-Fmoc-protected 3-(2-furyl)-L-alanine is fully compatible with standard Fmoc-based SPPS protocols. ugent.bechemimpex.compeptide.com The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile and is removed at each cycle of the synthesis, while the acid-labile side-chain protecting groups of other amino acids and the linkage to the resin remain intact.

A critical consideration when synthesizing peptides containing this compound is the stability of the furan (B31954) ring during the final cleavage step. The furan group is susceptible to degradation under strongly acidic conditions typically used for cleavage from the resin and removal of side-chain protecting groups, such as neat trifluoroacetic acid (TFA). This degradation can lead to the formation of by-products, with a major side product being a bis-dithioacetal formed after acidic hydrolysis of the furyl group in the presence of thiol-based scavengers like ethanedithiol. nih.gov

To mitigate this side reaction and preserve the integrity of the furan moiety, optimization of the cleavage cocktail is essential. Research has shown that the inclusion of water and specific cation scavengers can significantly minimize the degradation of the furyl group. nih.gov

Optimized Cleavage Conditions for Furan-Containing Peptides:

| Cleavage Cocktail Component | Purpose | Recommended Reagents |

| Strong Acid | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. | Trifluoroacetic Acid (TFA) |

| Cation Scavenger | Quenches reactive carbocations generated during cleavage, protecting acid-sensitive residues like tryptophan and the furan ring of this compound. | Triisopropylsilane (B1312306) (TIS) or 3,6-Dioxa-1,8-octanedithiol (B88884) (DODT) |

| Water | Suppresses acid-catalyzed degradation of the furan ring. | 2.5% - 5% (v/v) |

Studies have demonstrated that cleavage cocktails containing TFA, water, and either triisopropylsilane or 3,6-dioxa-1,8-octanedithiol are effective in minimizing the formation of by-products and yielding the desired furan-containing peptide in high purity. nih.gov

The incorporation of this compound into a growing peptide chain follows the standard steps of Fmoc-SPPS. The carboxyl group of Fmoc-3-(2-furyl)-L-alanine is activated using common coupling reagents, and the activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide.

While the direct synthesis and incorporation of homoalanine analogs of this compound are not extensively documented, the general principles of unnatural amino acid synthesis can be applied. Homoalanine, or aminobutyric acid, is a simple homolog of alanine. matteoferla.com The synthesis of a homoalanine analog of this compound would likely involve the synthesis of the corresponding α-keto acid, 2-keto-4-(2-furyl)butanoic acid, followed by a transamination reaction to introduce the α-amino group. matteoferla.com Once synthesized and protected (e.g., with Fmoc), this homoalanine analog could be incorporated into peptide sequences using the same SPPS methods as for this compound. The incorporation of homoalanine and other unnatural amino acids is a common strategy to introduce conformational constraints or alter the pharmacokinetic properties of peptides. biosyn.com

Genetic Code Expansion and Unnatural Amino Acid Incorporation

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. This powerful technique provides a means to introduce novel chemical functionalities, such as the furan moiety of this compound, into proteins for a variety of applications.

The cornerstone of genetic code expansion is an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the UAA is exclusively incorporated at a specific, predetermined site in the protein. This site is designated by a unique codon, typically a nonsense (stop) codon like the amber codon (UAG), which is repurposed to encode the UAA.

The Pyrrolysyl-tRNA Synthetase (PylRS) from archaea, along with its cognate tRNA (tRNAPyl), is a widely used orthogonal pair for the incorporation of a diverse range of UAAs. The active site of PylRS is known to be highly "promiscuous," meaning it can be readily engineered through directed evolution to recognize and activate UAAs that are structurally different from its natural substrate, pyrrolysine. This adaptability makes the PylRS system a versatile tool for genetic code expansion.

To incorporate this compound, a mutant PylRS would be evolved to specifically recognize this amino acid and charge it onto the orthogonal tRNAPyl. This engineered PylRS variant, when co-expressed with its tRNA and the target protein containing an amber codon at the desired position, would direct the ribosomal machinery to incorporate this compound at that specific site.

The site-specific incorporation of this compound into proteins opens up a plethora of possibilities for protein engineering and for probing protein structure and function in ways not achievable with the 20 canonical amino acids. nih.govresearchgate.netnih.gov The furan moiety serves as a versatile chemical handle for a variety of bioorthogonal reactions.

Diels-Alder Cycloadditions: The furan ring is an electron-rich diene that can readily participate in [4+2] Diels-Alder cycloaddition reactions with a suitable dienophile. nih.gov This reaction can be used to create intramolecular crosslinks within a protein, leading to macrocyclization of peptides. This "stapling" can stabilize specific secondary structures, such as α-helices, enhancing their metabolic stability and binding affinity for their targets. nih.gov

Photo-crosslinking: The furan moiety can be photo-oxidized to generate a reactive electrophilic species. tcichemicals.com This photo-activated reactivity can be exploited for crosslinking studies to map protein-protein and protein-nucleic acid interactions. ugent.betcichemicals.comzoulab.orgresearchgate.net By incorporating this compound at a specific site in a protein of interest, researchers can initiate a crosslinking reaction upon light irradiation, covalently trapping interacting partners and allowing for their subsequent identification and characterization.

Fluorescent Labeling and Bioconjugation: The oxidized furan intermediate can also be trapped by various nucleophiles, including fluorescent dyes or other reporter molecules. tcichemicals.com This allows for the site-specific labeling of proteins for imaging and tracking studies within cells. Furthermore, this chemistry can be used for the construction of antibody-drug conjugates, where a therapeutic agent is attached to a specific site on an antibody. chemimpex.com

Structure-Activity Relationship (SAR) Studies in Peptide Design

The incorporation of unnatural amino acids like this compound is a powerful strategy in structure-activity relationship (SAR) studies of peptides. By systematically replacing canonical amino acids with this compound or other unnatural analogs, researchers can probe the role of specific side chains in peptide conformation, receptor binding, and biological activity. nih.gov

A study on furan-conjugated tripeptides demonstrated the utility of this approach in identifying potent antitumor agents. nih.govnih.gov A small library of tripeptides was synthesized with a furan moiety at the N-terminus. The study revealed a clear structure-activity relationship, with one particular conjugate, Fur4-2-Nal3-Ala2-Phe1-CONH2 (conjugate 4), exhibiting high potency and selectivity against human cervical cancer cells. nih.govnih.gov

Anticancer Activity of Furan-Conjugated Tripeptides against HeLa Cells:

| Conjugate Number | Peptide Sequence | IC50 (µg/mL) |

| 1 | Fur-Phe-Ala-Phe-CONH2 | 0.9 ± 0.1 |

| 2 | Fur-Ala-Phe-Phe-CONH2 | 1.8 ± 0.05 |

| 3 | Fur-Phe-Phe-Ala-CONH2 | 0.8 ± 0.05 |

| 4 | Fur-2-Nal-Ala-Phe-CONH2 | 0.15 ± 0.05 |

| 5 | Fur-Ala-2-Nal-Phe-CONH2 | 0.7 ± 0.1 |

| 6 | Fur-Phe-Ala-2-Nal-CONH2 | 1.6 ± 0.05 |

| 7 | Fur-Phe-2-Nal-Ala-CONH2 | 0.6 ± 0.05 |

| 8 | Fur-2-Nal-Phe-Ala-CONH2 | 0.8 ± 0.05 |

| 9 | Fur-Ala-Phe-2-Nal-CONH2 | 1.9 ± 0.1 |

| 10 | Fur-Phe-Phe-2-Nal-CONH2 | 2.5 ± 0.05 |

Data extracted from Ali et al., 2020. nih.gov

The SAR data revealed that the presence and position of the bulky aromatic amino acid 2-naphthylalanine (2-Nal) significantly influenced the anticancer activity. The most active compound, conjugate 4, was found to have a membranolytic effect and cause a loss of mitochondrial membrane potential in HeLa cells. nih.govnih.gov Further modifications, such as creating branched versions of conjugate 4, resulted in a loss of activity, highlighting the importance of the C-terminal amide for its biological function. nih.gov These findings underscore the value of incorporating unnatural amino acids like this compound and its derivatives in peptide-based drug discovery to fine-tune biological activity and elucidate mechanisms of action. researchgate.netijabbr.com

Impact of Furan Moiety on Bioactive Peptide Design

The introduction of a furan moiety via this compound can significantly influence the properties and applications of bioactive peptides. The furan ring is an electron-rich diene, which imparts unique chemical reactivity that can be harnessed for various modifications. iris-biotech.de This functionality makes this compound a versatile tool for creating peptides with novel characteristics, from enhanced inhibitory activity to the ability to form covalent bonds with their targets.

One of the key impacts of the furan group is its role as a reactive "warhead" in the design of enzyme inhibitors. nih.gov For instance, peptides incorporating a furan ring have been developed as inhibitors of Protein Arginine Deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis. nih.gov Research has shown that these furan-containing peptide inhibitors exhibit greater potency than previously reported furan-based small molecules. nih.gov The peptide backbone serves as a scaffold to present the furan warhead to the enzyme's active site, where it can interact with essential amino acids involved in catalysis. nih.gov

Furthermore, the furan moiety is a powerful tool for chemical ligation and bioconjugation. iris-biotech.de It can participate in Diels-Alder reactions with a suitable dienophile, allowing for the site-specific labeling and modification of peptides. iris-biotech.de Photoactivation of the furan ring can lead to singlet oxygen-mediated labeling, a process that can be conducted in physiological aqueous solutions, making it a valuable method for fast and efficient modification of peptides and proteins. iris-biotech.de

Despite its utility, the incorporation of this compound requires careful consideration during peptide synthesis. The furan group can be sensitive to the final trifluoroacetic acid (TFA)-mediated deprotection step in SPPS, potentially leading to degradation and the formation of by-products. nih.gov Researchers have investigated various cleavage cocktails to mitigate this issue, finding that the inclusion of scavengers like water and triisopropylsilane or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA can minimize these side reactions and preserve the integrity of the furan-containing peptide. nih.gov

Table 1: Research Findings on the Impact of Furan Moiety in Peptide Design

| Research Focus | Key Finding | Implication in Peptide Design | Reference |

| Enzyme Inhibition | Furan-containing peptides showed improved inhibitory activity against PAD4 compared to furan-containing small molecules. | The furan ring can act as an effective "warhead" in peptide-based enzyme inhibitors. | nih.gov |

| Chemical Reactivity | The furan moiety can undergo Diels-Alder reactions and photoactivation-based labeling in aqueous solutions. | Enables site-specific labeling, crosslinking, and modification of peptides and proteins for diagnostics and therapeutics. | iris-biotech.de |

| Synthetic Stability | The furyl group is partially degraded during standard TFA-mediated deprotection in SPPS. | Optimized cleavage cocktails are necessary to ensure the yield and purity of furan-containing peptides. | nih.gov |

| Bioactive Peptides | The unique structure of Fmoc-β-(2-furyl)-L-alanine enhances reactivity for synthesizing complex peptides. | Facilitates the development of novel therapeutics targeting specific biological pathways. | chemimpex.com |

Development of Peptide Ligands for Receptor Interactions (e.g., GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are crucial targets for drug development. researchgate.net Peptides are natural ligands for many GPCRs, and synthetic peptide analogues are being extensively developed as therapeutic agents. nih.gov The incorporation of this compound into peptide ligands provides a chemical handle to study and manipulate peptide-receptor interactions, particularly for GPCRs.

The furan moiety has been successfully incorporated into peptide ligands designed to target specific GPCRs, such as the apelin and µ-opioid receptors. ugent.be In these studies, this compound was substituted for native amino acids at various positions within the peptide sequence. ugent.be The primary purpose of introducing the furan group was to enable covalent crosslinking between the peptide ligand and its receptor. ugent.be This technique helps to identify and characterize the ligand-binding pocket and understand the structural basis of the interaction, which is invaluable for structural biology and drug design. ugent.be

Naturally occurring peptides containing furan-based amino acids also highlight their relevance in receptor interactions. For example, endolides, a class of cyclic tetrapeptides, contain a rare 3-(3-furyl)-alanine moiety. nih.gov These natural products have been shown to bind to GPCRs; endolide B, for instance, exhibits selective affinity for the serotonin (B10506) 5HT2B receptor. nih.gov This demonstrates that the furan scaffold is tolerated and can be a key component in molecular recognition at GPCR binding sites.

The development of such modified peptide ligands is part of a broader effort to create more potent and selective GPCR modulators. nih.govulster.ac.uk The ability to introduce a reactive yet relatively stable group like furan allows for the design of sophisticated molecular probes. These probes can be used in binding affinity assays and to covalently label receptors, facilitating their detection and study. ugent.be The insights gained from these studies are critical for advancing the development of peptide-based therapies targeting the vast array of GPCRs involved in human physiology and disease. nih.gov

Table 2: Application of this compound in GPCR Ligand Development

| Receptor Target(s) | Peptide Type | Role of this compound | Research Outcome | Reference |

| Apelin Receptor, µ-Opioid Receptor | Synthetic furan-modified apelin 13 peptides | Covalent crosslinking agent | Enabled study of ligand-receptor interactions and binding affinity determination. | ugent.be |

| Serotonin 5HT2B Receptor, Vasopressin V1A Receptor | Natural cyclic tetrapeptides (Endolides) containing 3-(3-furyl)-alanine | Component of the natural ligand structure | Demonstrated selective binding affinity of a furan-containing natural product to a specific GPCR. | nih.gov |

Enzymatic and Biochemical Investigations Involving 2 2 Furyl Alanine

Enzymatic Synthesis and Biocatalysis

The non-proteinogenic amino acid 2-(2-furyl)alanine serves as a substrate in various enzymatic reactions, leading to the formation of complex natural products. Its unique furan (B31954) moiety makes it a valuable building block in biocatalysis for creating novel molecular structures.

Non-Ribosomal Peptide Synthetase (NRPS) Substrate Recognition

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptides without the use of ribosomes. uzh.ch These enzymes are responsible for the production of many pharmacologically important compounds. nih.gov The recognition and activation of specific amino acid substrates occur in the adenylation (A) domain of each NRPS module. biorxiv.orgmdpi.com

This compound is recognized and incorporated into various cyclopeptides by NRPSs. The biosynthesis of these peptides follows an assembly-line logic, where each module is responsible for the addition of a single, specific amino acid. chemrxiv.org The A-domain selects the cognate amino acid, activates it as an aminoacyl-adenylate, and tethers it to a peptidyl carrier protein (PCP) domain. biorxiv.org The condensation (C) domain then catalyzes the formation of a peptide bond with the growing peptide chain. uzh.chbiorxiv.org The specificity of the A-domain is a critical determinant of the final peptide product. nih.gov Although the precise mechanisms of how NRPSs recognize this compound are still under investigation, it is known that the toxicity of certain cyclopeptides, such as rhizonins, is critically dependent on the presence of these furylalanine residues. researchgate.netresearchgate.net

Enzyme-Catalyzed Formation of Novel Structures (e.g., Bacilysin (B1667699) Synthetase)

The enzymatic machinery responsible for the biosynthesis of the dipeptide antibiotic bacilysin in Bacillus subtilis involves a series of enzymes encoded by the bac operon. nih.gov While the synthesis of bacilysin itself (L-alanine-[2,3-epoxycyclohexano-4]-L-alanine) does not directly involve this compound, the principles of enzymatic synthesis of novel amino acid structures are relevant. For instance, the BacD enzyme, an ATP-dependent dipeptide ligase, is responsible for ligating L-alanine to L-anticapsin. nih.gov This enzyme exhibits low substrate specificity in vitro, suggesting its potential for creating novel dipeptides with non-standard amino acids. nih.gov

In a broader context of biocatalysis, enzymes like lipases have been used to catalyze the aminolysis of furyl esters, demonstrating the potential for creating amide bonds involving furan-containing molecules. sci-hub.se For example, lipase (B570770) B from Candida antarctica (CAL-B) has been shown to catalyze the coupling of a furyl ester with various amines. sci-hub.sewhiterose.ac.uk Such enzymatic approaches offer an environmentally friendly alternative for the synthesis of complex molecules containing the furan scaffold. sci-hub.se

Role of Dioxygenase RhzB in Furylalanine Formation

Recent research has shed light on the biosynthetic origins of the 3-furylalanine (Fua) moiety found in several natural products. researchgate.netnih.gov The dioxygenase RhzB has been identified as a key enzyme necessary and sufficient for the formation of furylalanine. researchgate.netresearchgate.netresearchgate.net RhzB is a novel type of heme-dependent aromatic oxygenase (HDAO). researchgate.netnih.gov

Studies on the biosynthesis of rhizonin, a hepatotoxic cyclopeptide, revealed that the gene cluster responsible for its production contains the gene for RhzB. researchgate.netresearchgate.net Through gene inactivation, mutational analysis, and heterologous reconstitution, it was demonstrated that RhzB is essential for Fua formation. researchgate.netnih.gov Isotope labeling experiments have further identified tyrosine and L-DOPA as the precursors for Fua biosynthesis, providing initial mechanistic insights into this novel enzymatic transformation. researchgate.netresearchgate.netnih.gov The discovery of RhzB and its function has also enabled the identification of other biosynthetic gene clusters, such as the one for bingchamide, through genome mining. researchgate.netnih.gov

Metabolic Pathway Analysis and Natural Product Biosynthesis

This compound plays a significant role as a precursor in the biosynthesis of various complex natural products, particularly cyclopeptides. Its incorporation into these molecules is crucial for their biological activity.

Involvement in Biosynthesis of Diverse Cyclopeptides (e.g., Rhizonin A and B)

This compound is a key building block in the biosynthesis of a variety of cyclopeptides. A prominent example is the rhizonin family of mycotoxins, specifically rhizonin A and B. researchgate.netresearchgate.net These hepatotoxic cyclopeptides are produced by the bacterial endosymbiont Mycetohabitans endofungorum (formerly Burkholderia sp.), which resides within the fungus Rhizopus microsporus. researchgate.netnih.govasm.org

The toxicity of the rhizonins is critically dependent on the presence of 3-furylalanine residues. researchgate.netresearchgate.net The biosynthesis of these complex molecules is carried out by a non-ribosomal peptide synthetase (NRPS) system. nih.govasm.org The discovery that the bacterial endosymbiont, not the fungus itself, is the true producer of rhizonin has been a significant finding. nih.govasm.orgasm.org This was demonstrated by curing the fungus of its symbiont with antibiotics, which resulted in the cessation of rhizonin production. nih.govasm.org

Besides the rhizonins, 3-furylalanine residues are also found in other pharmaceutically relevant cyclopeptides, such as those belonging to the endolide and bingchamide families. researchgate.netresearchgate.netresearchgate.net

Precursor Functions in Specific Biochemical Routes

The role of this compound as a precursor extends to various biochemical pathways leading to important natural products. Isotope labeling experiments have been instrumental in elucidating these pathways. For the biosynthesis of 3-furylalanine in rhizonin, studies have confirmed that L-tyrosine and L-DOPA are the primary precursors. researchgate.netresearchgate.netnih.gov

In the case of the endolides, N-methylated tetrapeptides produced by the marine-sponge-derived fungus Stachylidium sp., it was found that the 3-(3-furyl)alanine moiety is synthesized from a cyclic intermediate of the shikimate pathway. researchgate.net Interestingly, this pathway does not involve phenylalanine as a precursor. researchgate.net The N-methyl group in these peptides originates from methionine. researchgate.net

These findings highlight the diverse metabolic routes that organisms have evolved to synthesize and incorporate this unusual amino acid into complex and often bioactive molecules.

| Enzyme/System | Function | Precursor(s) | Product(s) |

| Non-Ribosomal Peptide Synthetase (NRPS) | Peptide synthesis | This compound and other amino acids | Cyclopeptides (e.g., Rhizonin A) |

| Dioxygenase RhzB | Furylalanine formation | Tyrosine, L-DOPA | 3-Furylalanine |

| Bacilysin Synthetase (Illustrative) | Dipeptide synthesis | L-alanine, L-anticapsin | Bacilysin |

| Lipase B (Candida antarctica) | Amide bond formation | Furyl esters, amines | Furyl amides |

| Cyclopeptide Family | Producing Organism | Key Precursors |

| Rhizonins | Mycetohabitans endofungorum | Tyrosine, L-DOPA |

| Endolides | Stachylidium sp. | Shikimate pathway intermediate, Methionine |

| Bingchamides | Streptomyces bingchenggensis | Tyrosine, L-DOPA (inferred via RhzB homology) |

Enzyme Kinetics and Mechanistic Studies

Influence on Enzyme Activation and Hydrolysis (e.g., Thermolysin Activity)

The study of enzyme kinetics and mechanisms has been significantly aided by the use of synthetic substrates containing the furyl group. Specifically, N-[3-(2-furyl)acryloyl] (FA) derivatives of dipeptides and tripeptides serve as chromophoric substrates for proteases like thermolysin, allowing for spectrophotometric monitoring of their hydrolysis.

Research has extensively documented the influence of various factors on the activity of thermolysin, a thermostable neutral metalloproteinase, using these furyl-containing substrates. A notable finding is the significant enhancement of thermolysin's hydrolytic activity in the presence of high concentrations (1-5 M) of neutral salts such as Sodium Chloride (NaCl). portlandpress.comnih.govresearchgate.netnih.gov This activation effect has been observed in the hydrolysis of substrates like N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA). portlandpress.comnih.govresearchgate.netresearchgate.net

Kinetic analyses were performed to dissect the mechanism of this salt-induced activation. Studies using substrates such as N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide and N-[3-(2-furyl)acryloyl]-L-phenylalanyl-L-alanine amide revealed that the activation is primarily caused by an increase in the catalytic rate constant (kcat), while the Michaelis constant (Km) remains largely unaffected. portlandpress.comnih.govresearchgate.netnih.gov This suggests that the salts enhance the enzyme's catalytic efficiency without altering its initial substrate binding affinity. The effectiveness of different monovalent cations in increasing the kcat value was found to follow the order: Na+ > K+ > Li+. portlandpress.comnih.gov

Furthermore, investigations into thermolysin variants have provided deeper insights. For instance, a thermolysin-like protease (TLP-ste) from Geobacillus stearothermophilus assayed with N-(3-[2-Furyl]acryloyl)-Gly-Leu amide was found to have a Km of 7 mM and a kcat of 14 s⁻¹. acs.org Site-directed mutagenesis studies on thermolysin itself showed that certain mutations could enhance catalytic efficiency. The D150E (Asp150→Glu) and I168A variants exhibited kcat/Km values for FAGLA hydrolysis that were 2–3 times higher than the wild-type enzyme. researchgate.net Conversely, the Co²⁺ ion was found to decrease thermolysin activity during the hydrolysis of FAGLA and FA-L-leucyl-L-alanine amide (FALAA). researchgate.netoup.com

These studies collectively demonstrate that furyl-containing substrates are powerful tools for probing the active site and catalytic mechanism of enzymes like thermolysin, revealing detailed information about how environmental factors and protein structure modulate enzymatic activity.

Table 1: Kinetic Parameters of Thermolysin and its Variants with Furyl-Containing Substrates

| Enzyme | Substrate | Condition | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |

| Thermolysin-like protease (TLP-ste) | N-(3-[2-Furyl]acryloyl)-Gly-Leu amide | Standard Assay | 7 | 14 | 2,000 | acs.org |

| Wild-Type Thermolysin | N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) | - | - | - | Reference | researchgate.net |

| D150E Thermolysin Variant | N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) | - | - | - | 2-3x Wild-Type | researchgate.net |

| I168A Thermolysin Variant | N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) | - | - | - | 2-3x Wild-Type | researchgate.net |

Insights into Enzyme Reaction Mechanisms through Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for probing and engineering protein structure and function. rsc.org this compound, as a structural analog of natural amino acids like histidine and tyrosine, is a valuable tool in such investigations. chemimpex.comgoogle.com Its unique furan ring provides a distinctive probe to investigate complex biochemical pathways and enzyme mechanisms. chemimpex.com

A primary method for incorporating this compound into proteins is through the expansion of the genetic code. acs.org Researchers have successfully engineered the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair to recognize this compound and incorporate it site-specifically into a target protein in response to an amber stop codon (UAG). rsc.orgacs.org This approach allows for the production of proteins with a single, precisely placed UAA.

A key application of this technology is in the study of fluorescent proteins, which are themselves important tools in cell biology. In one study, this compound was used to replace histidine at position 66 (His66) in the chromophore of the Blue Fluorescent Protein (BFP). acs.org The successful and high-fidelity incorporation of the UAA was confirmed by mass spectrometry. acs.org The resulting BFP variant, containing this compound, exhibited distinct spectral properties compared to the wild-type protein. acs.org This demonstrates how the introduction of a non-canonical side chain, like the furan ring, can directly modulate the electronic environment within a protein's active or functional site, thereby altering its function in a measurable way.

Advanced Research Directions for 2 2 Furyl Alanine

Design and Synthesis of Novel Furan-Containing Amino Acid Derivatives

The synthesis of derivatives based on the 2-(2-Furyl)alanine scaffold is a burgeoning field, aimed at creating molecules with tailored properties for specific applications, from peptide-based therapeutics to materials science.

Exploration of Stereoisomers and Analogs with Modified Side Chains

The stereochemistry of amino acids is fundamental to their function in biological systems. Research into this compound has expanded to include the selective synthesis of its stereoisomers, namely furyl-L-alanine and furyl-D-alanine. google.com The ability to produce enantiomerically pure forms is crucial, as the chirality of the amino acid dictates the conformation and, consequently, the biological activity of peptides into which it is incorporated. google.commdpi.com Asymmetric synthesis methods, often employing chiral Ni(II) complexes, are instrumental in achieving high diastereoselectivity for tailor-made amino acids. mdpi.com

Beyond stereoisomers, the exploration of analogs with modified side chains is a key research avenue. The furan (B31954) ring of this compound is considered an isostere of the side chains of tyrosine and histidine, allowing it to mimic these canonical amino acids without significantly altering protein structure. google.com Researchers have successfully created and incorporated analogs where the furan ring is replaced by other heterocyclic systems, such as pyridine (B92270) (e.g., 3-pyridyl-alanine) or thiophene (B33073) (e.g., 2-thienyl-alanine), into proteins. nih.govresearchgate.netrsc.org This exploration allows for the fine-tuning of electronic and steric properties, potentially leading to enhanced binding affinities or novel functionalities. researchgate.netrsc.org An engineered pyrrolysyl-tRNA synthetase has demonstrated the capability to incorporate 2-furyl-alanine and its analogs site-specifically into proteins in response to an amber codon, opening up possibilities for creating proteins with unique spectral or catalytic properties. nih.govresearchgate.net

Development of Multifunctionalized Amino Acids

The development of multifunctionalized amino acids involves introducing additional reactive groups onto the this compound structure. These groups can serve as handles for bioconjugation, labeling, or for introducing secondary functionalities. For example, furan-modified peptides have been synthesized to include a biotin (B1667282) moiety, which acts as a tag for detection in experiments like Western blotting. ugent.be

The furan ring itself is a key functional component. As an electron-rich diene, it can participate in Diels-Alder reactions. iris-biotech.de Furthermore, it can be activated by singlet oxygen, generated through photoactivation, to form reactive intermediates that can covalently cross-link with biological targets. iris-biotech.de This property is a powerful tool for studying ligand-receptor interactions and for developing antibody-drug conjugates. ugent.beiris-biotech.de Synthetic strategies have also been developed to create polyfunctionalized amino furans and to introduce phosphonous and phosphinic acid moieties, resulting in water-soluble ligands with potential biological activity. researchgate.netresearchgate.net Such modifications expand the chemical space of furan-containing amino acids, transforming them into sophisticated chemical tools. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for accelerating the research and development of novel amino acid derivatives. These in silico techniques provide deep insights into the molecular properties and interactions of compounds like this compound, guiding experimental work and rational design.

Prediction of Physicochemical Properties of Non-Canonical Amino Acids

Predicting the physicochemical properties of non-canonical amino acids (ncAAs) is essential for drug discovery and protein engineering. nih.gov Properties such as lipophilicity (logP), aqueous solubility, and pKa are key determinants of a molecule's pharmacokinetic profile and its interaction with biological systems. nih.govresearchgate.net Computational tools and databases are increasingly used to estimate these properties for ncAAs. mdpi.com For instance, the AAindex database, which traditionally contains data for the 20 canonical amino acids, has been extended through algorithms that can predict properties for ncAAs based on their chemical structure. mdpi.com

Web-based platforms like SwissADME and public databases such as PubChem provide calculated properties for a vast number of compounds, including this compound. nih.govphcogj.com These predictions are generated using quantitative structure-property relationship (QSPR) models, which correlate structural features with physical properties. nih.govresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 155.15 g/mol | nih.gov |

| XLogP3-AA | -2.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

This data is computationally generated and sourced from PubChem. nih.gov

Structural Characterization and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound and its derivatives is crucial for predicting their behavior. Computational techniques such as molecular dynamics (MD) simulations and quantum mechanical conformational analysis are powerful tools for this purpose. researchgate.netfrontiersin.org These methods can explore the conformational landscape of a molecule, identifying low-energy states and the barriers between them.

For furan-containing peptides, studies have combined MD simulations with experimental data from NMR spectroscopy and X-ray crystallography to elucidate their preferred conformations in solution and in solid state. researchgate.net Such analyses have revealed that furanoid amino acids can induce specific turn structures in cyclic peptides, stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov The conformational flexibility is influenced by steric interactions between the furan ring and the peptide backbone, as well as the potential for hydrogen bonding.

Simulation of Molecular Interactions with Biological Targets

Simulating the interaction between a ligand and its biological target is a cornerstone of modern drug design. researchgate.net Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict the binding pose and affinity of molecules like this compound to proteins. plos.org

Molecular docking programs can screen virtual libraries of compounds against a protein target to identify potential binders. mdpi.com For example, docking studies can be used to model the binding of furan-containing compounds to the active site of an enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time and to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). plos.orgunipa.it These simulations provide a dynamic view of the interaction, helping to validate experimental findings and to rationally design derivatives with improved binding characteristics. plos.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-pyridyl-alanine |

| 2-thienyl-alanine |

| N-(4-bromophenyl)furan-2-carboxamide |

| Biotin |

| Tyrosine |

| Histidine |

| Furyl-L-alanine |

| Furyl-D-alanine |

| Furan-containing phosphonous acids |

| Furan-containing phosphinic acids |

Spectroscopic Characterization in Research Contexts

The unique structural and electronic properties of the furan ring within this compound (Fal) and its derivatives make it a valuable spectroscopic probe in advanced research. Its incorporation into peptides and proteins allows for detailed investigation of biological systems using techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.

Application in Structural Biology Studies

One of the primary methods employed is fluorescence spectroscopy. The 3-hydroxychromone derivative of this compound is particularly noteworthy. researchgate.net This analogue exhibits a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which results in dual-band fluorescence. researchgate.netnih.gov The two emission bands, corresponding to the normal (N) and the tautomer (T) excited states, are highly sensitive to the polarity and hydrogen-bonding capabilities of the local environment. nih.govrsc.org The ratio of the intensities of these two bands (N/T) can therefore provide detailed information about the probe's surroundings, such as its exposure to aqueous solvent versus the hydrophobic interior of a protein or a binding interface. nih.govnih.gov

For instance, a fluorescent L-amino acid analogue of tryptophan, which bears a 2-(2-furyl)-3-hydroxychromone moiety, has been synthesized and incorporated into the HIV-1 nucleocapsid protein (NC). researchgate.net When this probe replaced a key tryptophan residue involved in nucleic acid binding, researchers observed significant changes in the dual emission upon interaction with oligonucleotides. researchgate.net These spectral changes indicated local dehydration and stacking of the probe with nucleobases, providing site-specific information about the peptide-nucleic acid interaction interface. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural biology, and the introduction of a unique amino acid like this compound can provide useful signals. While detailed chemical shift assignments for this compound within a protein are specific to each case, the general principles of protein NMR are applicable. The chemical shifts of the backbone and side-chain nuclei (¹H, ¹³C, ¹⁵N) are exquisitely sensitive to the local electronic environment and, by extension, to the protein's secondary and tertiary structure. nih.govnih.gov When a peptide containing this compound binds to another molecule, changes in the chemical shifts of the furan protons or other nearby residues can be monitored. These chemical shift perturbations (CSPs) are used to map binding interfaces and characterize conformational changes. Two-dimensional NMR experiments, such as COSY and TOCSY, are used to identify the spin systems of amino acids, while NOESY experiments reveal through-space proximities between protons, which is fundamental for determining the three-dimensional structure. uzh.ch The unique signals from the furan ring can aid in the assignment process and provide distinct reporters on the local structure.

The combination of fluorescence and NMR techniques on peptides containing this compound or its derivatives offers a multi-faceted approach to understanding protein structure and assembly in a dynamic fashion.

Monitoring Biochemical Processes and Interactions

The environmental sensitivity of this compound-based fluorescent probes makes them exceptionally well-suited for real-time monitoring of biochemical processes, such as peptide-protein binding, peptide-nucleic acid interactions, and protein insertion into membranes. nih.govmpg.de

The dual-emission property of 2-(2-furyl)-3-hydroxychromone (3HC) labels is central to this application. The N/T emission ratio serves as a ratiometric, concentration-independent sensor for the local environment. rsc.org A key factor influencing this ratio is hydration. nih.gov In a highly polar, aqueous environment, the N* emission is typically more pronounced. When the probe moves into a less polar, dehydrated environment—such as the core of a protein-protein interface or upon binding to the hydrophobic pockets of a DNA hairpin—the T* emission increases relative to the N* emission. nih.govnih.gov

This principle has been effectively used to study the binding of the HIV-1 Tat protein peptide to various oligonucleotides. nih.gov By attaching a 3HC-based label to the peptide's N-terminus, researchers could monitor the interaction. The binding to different DNA structures (e.g., single-stranded, double-stranded, hairpin) resulted in distinct changes to the N/T ratio, reflecting different levels of probe hydration and stacking interactions within the various complexes. nih.gov This methodology allows for the quantitative determination of binding parameters and can distinguish between different binding modes. nih.gov

The following table summarizes the spectroscopic properties of a 2-(2-furyl)-3-hydroxychromone label (referred to as "free label") in different solvents and when attached to a peptide, illustrating its environmental sensitivity.

| Compound/Solvent | λAbs (nm) | λN* (nm) | λT* (nm) | N/T Ratio | Quantum Yield (QY) |

| Free Label in Ethyl Acetate (B1210297) | 342 | 415 | 531 | 0.08 | 0.04 |

| Free Label in DMF | 348 | 420 | 530 | 0.40 | 0.02 |

| Free Label in Methanol | 340 | 422 | 536 | 0.81 | 0.01 |

| Free Label in Water | 340 | 422 | 545 | 1.47 | 0.004 |

| 3HC-labeled NC(11-55) Peptide in Buffer | 342 | 422 | 554 | 1.12 | 0.015 |

| Data sourced from a study on peptide-oligonucleotide interactions. nih.gov The N/T* ratio is the intensity ratio of the two emission bands. Excitation was at 340 nm. nih.gov* |

As shown in the table, the N/T ratio dramatically increases with solvent polarity and H-bond donating ability, peaking in water. nih.gov When the label is attached to the NC peptide, its quantum yield increases nearly four-fold, and the N/T ratio decreases compared to the free label in water, indicating that the peptide chain provides a local environment that is partially shielded from the bulk solvent. nih.gov Upon binding to a target oligonucleotide, this ratio changes further, providing a direct readout of the binding event. nih.gov

This ratiometric sensing approach offers high sensitivity for detecting biomolecular interactions, often exceeding that of conventional methods like fluorescence anisotropy, particularly for interactions involving smaller molecules. nih.gov The development of these advanced probes based on the this compound scaffold continues to provide powerful tools for observing complex biochemical processes in detail.

Q & A

What are the optimal synthesis and purification protocols for 2-(2-Furyl)alanine to minimize by-product formation?

Level: Advanced

Methodological Answer:

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is commonly employed. However, the furyl group is prone to degradation during trifluoroacetic acid (TFA)-mediated deprotection. To mitigate this, cleavage cocktails containing water, triisopropylsilane (TIS), or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA reduce side reactions like bis-dithioacetal formation . Post-synthesis, reverse-phase HPLC with C18 columns and MS/MS validation are recommended to confirm purity and identity.

How can this compound be incorporated into recombinant proteins for functional studies?

Level: Advanced

Methodological Answer:

this compound serves as a non-canonical amino acid in genetic code expansion. Use orthogonal tRNA-synthetase pairs (e.g., engineered E. coli HisRS) to incorporate it via amber suppression. Optimize expression conditions (e.g., 30°C, IPTG induction) and validate incorporation via MALDI-TOF MS or fluorescence labeling if the furyl group is tagged . Note that codon context and host strain (e.g., BL21(DE3)) influence suppression efficiency.

What analytical techniques are critical for characterizing this compound-containing peptides?

Level: Basic

Methodological Answer:

- HPLC : C18 columns with acetonitrile/water gradients resolve furyl-modified peptides from degradation products.

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and detects modifications.

- NMR : H and C NMR in DMSO-d6 or D2O identify furyl proton signals (δ 6.2–7.4 ppm for aromatic protons) and α-carbon shifts .

How do storage conditions impact the stability of this compound?

Level: Basic

Methodological Answer:

Store lyophilized this compound at -20°C under inert gas (argon) to prevent oxidation. In solution (e.g., methanol), avoid repeated freeze-thaw cycles; aliquot and store at -80°C for long-term stability. Degradation manifests as yellowing or precipitation, detectable via UV-Vis (λ~260 nm for furyl absorption) .

What are the key challenges in resolving contradictory data on this compound reactivity?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Synthesis Variability : Different scavengers (EDT vs. DODT) yield varying by-products .

- pH Sensitivity : The furyl group undergoes hydrolysis under acidic conditions (pH < 3), altering reactivity in kinetic assays.

- Analytical Interference : UV absorbance of furyl moieties may overlap with assay reagents (e.g., NADH at 340 nm). Mitigate via controlled buffer conditions (pH 6–8) and blank corrections .

What safety protocols are essential when handling this compound?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of dust or vapors.

- Spill Management : Absorb spills with inert material (sand, vermiculite) and dispose as hazardous waste .

How is this compound used in studying non-enzymatic browning reactions?

Level: Advanced

Methodological Answer:

In Maillard reaction models, this compound reacts with reducing sugars (e.g., glucose) under thermal stress (100–120°C) to form colored intermediates. Monitor via colorimetric assays (A420 nm) and identify products like 2-furylmethylidene pyranones using LC-MS/MS. Adjust water activity (aw 0.6–0.8) to mimic food matrices .

Can this compound serve as a fluorescent probe?

Level: Advanced

Methodological Answer:

While not inherently fluorescent, its furyl group can be derivatized with dansyl chloride or NBD-F for fluorescence tagging. Optimize reaction pH (8–9) and validate emission spectra (λex/λem 340/450 nm for dansyl derivatives). Quenching by heavy metals (e.g., Cu) necessitates chelator inclusion (e.g., EDTA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.